molecular formula C32H24N4O B3014919 2-(Benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol CAS No. 132724-62-0

2-(Benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol

Cat. No. B3014919
CAS RN: 132724-62-0
M. Wt: 480.571
InChI Key: CHDGSNYTFKQSIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzotriazole Carbazole involves intricate steps. Researchers have explored diverse routes, including benzotriazole methodology . This versatile approach allows the introduction of benzotriazole into molecules through various reactions, activating them for subsequent transformations. The stability of benzotriazole during reactions and its ease of removal at the reaction’s end contribute to its popularity in synthetic protocols . Further studies have investigated alternative synthetic pathways, optimizing yields and scalability.


Chemical Reactions Analysis

  • It may engage in coupling reactions , such as the Baylis–Hillman reaction .

Safety and Hazards

While benzotriazole compounds are generally considered safe, researchers should handle them with care. Standard laboratory precautions apply, including proper ventilation, protective equipment, and waste disposal. Specific safety data for Benzotriazole Carbazole should be obtained from reliable sources .

properties

IUPAC Name

2-(benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N4O/c37-32(23-13-3-1-4-14-23,24-15-5-2-6-16-24)31(36-30-22-12-9-19-27(30)33-34-36)35-28-20-10-7-17-25(28)26-18-8-11-21-29(26)35/h1-22,31,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDGSNYTFKQSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7N=N6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol

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